molecular formula C19H19ClN4O4S B2493393 N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-63-8

N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2493393
CAS RN: 899747-63-8
M. Wt: 434.9
InChI Key: PGBLLBXEECDJGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including linear synthesis techniques, characterization by LCMS, IR, and NMR spectroscopies, and elemental analysis. For instance, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives showcases a methodological approach that could be adapted for the target compound (Vinayak et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies of structurally similar compounds provide insights into the conformational features of the molecule. These studies help to understand the dependence of the conformation of the molecule on the orientation of substituents, which is crucial for determining its reactivity and interactions (Gurskaya et al., 2003).

Chemical Reactions and Properties

The chemical behavior of related compounds has been explored through reactions with a diversity of bifunctional nucleophiles, leading to the construction of various nitrogen heterocyclic compounds. These reactions and the resultant chemical structures provide a foundation for understanding the reactivity of the target compound (Farouk et al., 2021).

Physical Properties Analysis

The analysis of physical properties, including solubility, melting point, and molecular geometry, is crucial for the practical application of the compound. Studies on related compounds, focusing on their synthesis and structural characterization, lay the groundwork for such analyses.

Chemical Properties Analysis

Understanding the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. The synthesis and bioactivity studies of related compounds, such as their antioxidant, antimicrobial, and anticancer activities, provide a comparative basis for assessing the chemical properties of the target compound. For example, the discovery of related compounds as potent and selective inhibitors for therapeutic treatment options suggests a methodology for evaluating the chemical properties of the compound (Ruggeri et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of novel heterocyclic compounds derived from related chemical structures indicates a broad interest in exploring their potential applications in medicinal chemistry and drug development. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for anti-inflammatory and analgesic agents shows the chemical versatility and potential therapeutic applications of such compounds (Abu‐Hashem et al., 2020).

Anticancer Activity

Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. For instance, certain acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for cytotoxicity on various cancer cell lines, showcasing the potential of these compounds in cancer research (Vinayak et al., 2014).

Antimicrobial and Anti-Inflammatory Studies

Research has also focused on the antimicrobial and anti-inflammatory activities of related compounds. For instance, one-pot synthesis of pyrimidinothiazolidinones showed moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).

Pharmacokinetic Studies

The pharmacokinetics and disposition of thiouracil derivatives, such as PF-06282999, indicate the research interest in understanding the metabolic pathways and elimination mechanisms of such compounds, which is crucial for drug development and safety evaluations (Dong et al., 2016).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-10-8-21-17-15(18(26)24(3)19(27)23(17)2)16(10)29-9-14(25)22-12-7-11(20)5-6-13(12)28-4/h5-8H,9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBLLBXEECDJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

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